(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-19(6-4-14-3-5-16-17(10-14)25-13-24-16)22-9-1-2-15(12-22)26-18-11-20-7-8-21-18/h3-8,10-11,15H,1-2,9,12-13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFCQOOEFLWFOM-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects on Bioactivity :
- The pyrazin-2-yloxy group in the target compound may enhance hydrogen-bonding capacity compared to simpler piperidine or piperazine analogs (e.g., ). Pyrazine’s nitrogen atoms could interact with biological targets (e.g., enzymes or receptors) more effectively than phenyl or methoxy groups .
- In contrast, the phenylpiperazine derivative demonstrated moderate analgesic activity (40.12% inhibition in writhing tests), suggesting that aromatic substituents on the piperazine/piperidine ring may influence efficacy .
Molecular Weight and Solubility: The target compound (338.36 g/mol) is heavier than simpler piperidine analogs (e.g., 259.30 g/mol in ), which may reduce bioavailability but improve target specificity due to increased steric bulk.
Synthetic Routes: The target compound is likely synthesized via Claisen-Schmidt condensation, similar to other chalcones (e.g., ). This method involves base-catalyzed aldol reaction between a ketone (e.g., 1-(benzo[d][1,3]dioxol-5-yl)ethanone) and an aldehyde (e.g., pyrazin-2-yloxy-piperidine-3-carbaldehyde).
Research Findings and Limitations
Its pyrazine substituent warrants comparative in vitro/in vivo studies to assess potency against analogs like .
Crystallographic and Computational Insights :
- Structural analogs (e.g., ) have been characterized using SHELX software for crystallographic refinement . Hydrogen-bonding patterns in similar compounds (e.g., C=O···H-N interactions) suggest stable crystal packing, which could inform formulation strategies .
Metabolic and Toxicity Considerations: Species-specific metabolic differences (e.g., rat vs. rabbit) noted in highlight the need for comparative ADME studies. The pyrazine moiety may alter metabolic pathways compared to phenyl or methoxy groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring with pyrazin-2-yloxy groups via nucleophilic substitution. Subsequent coupling with a benzo[d][1,3]dioxol-5-yl-containing precursor under Heck or Wittig conditions forms the α,β-unsaturated ketone core. Key variables include:
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Pd(OAc)₂) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Temperature : Controlled heating (60–100°C) to avoid side reactions like ketone reduction .
- Yield Optimization : Pilot studies suggest yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of the pyrazine moiety .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and piperidine/pyrazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 407.1382) .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and spatial arrangement of the benzodioxole group .
Q. What preliminary biological screening assays are suitable for assessing this compound’s activity?
- Methodological Answer : Initial screens should target:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based) due to the pyrazine-piperidine motif’s affinity for ATP-binding pockets .
- Cellular Uptake : LogP calculations (estimated ~2.5) and cell permeability assays (e.g., Caco-2 monolayers) to evaluate bioavailability .
- Cytotoxicity : MTT assays on cancer/normal cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
- Methodological Answer :
- Parameterization : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
- Reactivity Insights : Identify electrophilic regions (e.g., carbonyl group) and nucleophilic sites (pyrazine N-atoms) for predicting reaction pathways .
- Spectroscopic Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify nonspecific binding partners .
- Structural Analog Comparison : Benchmark activity against derivatives (e.g., pyridine vs. pyrazine variants) to isolate pharmacophore contributions .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Variable Selection : Modify substituents on the benzodioxole (e.g., methyl vs. methoxy) and piperidine (e.g., pyrazin-2-yloxy vs. pyridin-2-yloxy) .
- Data Collection : Use high-throughput screening (HTS) for potency (e.g., IC₅₀) and ADMET properties (e.g., hepatic microsome stability) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features with activity .
Q. What in silico methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of benzodioxole) .
- Toxicity Profiling : Screen for mutagenicity (Ames test models) and hepatotoxicity (e.g., DILI prediction) via platforms like ProTox-II .
Methodological Framework for Contradictory Data Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
